Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate

Drug Design ADME Prediction Lipophilicity

Researchers requiring the 2-carboxylate-4-hydroxy regioisomer-not the 4,4-disubstituted isomer-face supply chain confusion due to identical molecular formulas. Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate (CAS 1818265-13-2) resolves this with certified 98% purity and a unique hydrogen-bonding geometry critical for enzyme recognition studies. - Distinct logP of -0.30 vs. -0.71 for the 4-carboxylate isomer, ensuring accurate membrane permeability modeling. - Satisfies 'Rule of Three' criteria (MW 160 Da, TPSA 55.76 Ų) for clean, interpretable fragment-based screening. - Provides a versatile core for ICMT inhibitor libraries and antioxidant mechanism studies via hydroxyl/ester derivatization.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B12961205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CCO1)O
InChIInChI=1S/C7H12O4/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6,8H,2-4H2,1H3
InChIKeyNXPIHCJOGZUBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate – Chemical Identity & Physicochemical Profile


Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate (CAS 1818265-13-2) is a bicyclic tetrahydropyran derivative bearing a methyl ester at the 2‑position and a secondary hydroxyl at the 4‑position of the oxane ring . Its molecular formula is C₇H₁₂O₄ (MW 160.17 g·mol⁻¹) . The compound belongs to the broader class of 4‑hydroxytetrahydropyrans, a scaffold recurrent in bioactive natural products and synthetic drug candidates . Commercial availability is predominantly as a research chemical with a certified purity of 98% (HPLC) . Key computed physicochemical descriptors include a predicted logP of –0.3007, a topological polar surface area (TPSA) of 55.76 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors . These properties place the molecule in favourable drug‑like chemical space for hit‑to‑lead optimisation and fragment‑based discovery programmes.

High-purity research chemical (HPLC certified)
Meets fragment library criteria (rule-of-three compliant scaffold)
Drug-like core for hit-to-lead optimization studies

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate – Why Analogs Are Not Interchangeable


Within the C₇H₁₂O₄ tetrahydropyran ester family, regioisomerism alone creates measurably distinct property profiles that preclude simple substitution. Methyl 4‑hydroxytetrahydro‑2H‑pyran‑2‑carboxylate places the ester at position‑2 and the hydroxyl at position‑4, whereas its most direct structural isomer, methyl 4‑hydroxytetrahydro‑2H‑pyran‑4‑carboxylate (CAS 115996‑72‑0), co‑locates both substituents at position‑4. This positional shift alters the calculated logP from –0.30 (2‑carboxylate) to –0.71 (4‑carboxylate), a difference of 0.41 log units . The resulting divergence in lipophilicity influences membrane permeability, solubility, metabolic stability, and off‑target promiscuity. Furthermore, the 2‑carboxylate regioisomer exposes a distinct hydrogen‑bonding geometry that affects recognition by enzymes such as lipoxygenases, carboxylesterases, and formyltetrahydrofolate synthetase [1]. Consequently, procurement decisions based solely on molecular formula or general scaffold class risk introducing a compound with unintended pharmacokinetic and pharmacodynamic behaviour.

Regioisomeric shift (2‑carboxylate to 4‑carboxylate) alters predicted lipophilicity and hydrogen‑bond geometry, potentially affecting membrane permeability and target recognition.
Replacing the 4‑hydroxy with a methylamino group introduces pH‑dependent ionization, which may complicate crystallographic fragment screening and binding assays.
Removal or relocation of the 4‑hydroxy group eliminates the curated antioxidant annotation, limiting utility in combined LOX‑inhibitory/antioxidant research.

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate – Differentiation from Closest Analogs


Regioisomeric LogP Difference

The target 2‑carboxylate regioisomer exhibits a predicted logP of –0.3007, whereas the 4‑carboxylate isomer (CAS 115996‑72‑0) shows a more hydrophilic logP of –0.71 . This 0.41 log unit difference indicates that the target compound is roughly 2.6‑fold more lipophilic, a property that can significantly enhance passive membrane permeability in cell‑based assays. Both isomers share identical molecular formula (C₇H₁₂O₄) and molecular weight (160.17 g·mol⁻¹), so the difference arises purely from the substitution pattern.

Regioisomeric logP shift
Data to verify
Target: logP –0.30
vs Comparator (4‑carboxylate): logP –0.71
ΔlogP +0.41 (approx. 2.6‑fold higher lipophilicity)
May inform membrane permeability and ADME screening context
Computed values; no experimental logP publicly available
Drug Design ADME Prediction Lipophilicity

Multi-Target Enzyme Inhibition Profile

The Medical University of Lublin curated MeSH record classifies this compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and concurrently inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. While individual IC₅₀ values are not publicly disclosed in this record, the breadth of the inhibition profile is notable: the closest regioisomer (methyl 4‑hydroxytetrahydro‑2H‑pyran‑4‑carboxylate) has no equivalent curated multi‑target annotation in the same or any other accessible academic database [2]. The combination of lipoxygenase and COX inhibition, together with interference in folate‑dependent one‑carbon metabolism, suggests a polypharmacology that is absent in simpler tetrahydropyrans lacking the 2‑carboxylate‑4‑hydroxy substitution pattern.

Enzyme inhibition profile
Class-level
Target: Reported multi‑target modulation (lipoxygenase, COX, folate‑pathway enzymes)
Comparator (4‑carboxylate): no curated annotation
Supports polypharmacology research context
Qualitative annotation only; quantitative IC₅₀/Ki data not yet public
Inflammation Cancer Biology Enzymology

Stereoselective Synthesis via Prins Cyclisation

4‑Hydroxytetrahydropyrans can be accessed diastereoselectively through aqueous Prins cyclisation of homoallylic alcohols with aldehydes . The target 2‑carboxylate‑4‑hydroxy substitution pattern maps directly onto the products of this established methodology, whereas the 4,4‑disubstituted isomer requires alternative routes (e.g., nucleophilic addition to tetrahydropyran‑4‑one derivatives) that generally afford lower diastereoselectivity and require additional protection/deprotection steps . The Prins‑based route to 2‑carboxylate‑4‑hydroxytetrahydropyrans has been demonstrated to deliver products with high diastereomeric ratios (dr > 95:5 in model systems) . No equivalent diastereoselective protocol has been reported for the 4,4‑disubstituted isomer.

Synthetic route diastereoselectivity
Class-level
Target: Prins cyclisation; model dr >95:5
Comparator (4‑carboxylate): ketone addition route, no diastereoselective protocol
May enable stereochemically controlled analogue synthesis
Class-level inference from model systems
Synthetic Methodology Process Chemistry Stereochemistry

Antioxidant Activity in Lipid Systems

The MeSH annotation explicitly records that this compound “serves as an antioxidant in fats and oils” [1]. This functional attribute is directly linked to the presence of the 4‑hydroxy group capable of hydrogen‑atom transfer (HAT) to lipid peroxyl radicals. By contrast, methyl tetrahydropyran‑2‑carboxylate (lacking the 4‑OH) has no documented antioxidant activity in lipid systems, and methyl 4‑hydroxytetrahydro‑2H‑pyran‑4‑carboxylate has no curated antioxidant annotation in the same database [2]. The 2‑carboxylate electron‑withdrawing effect may modulate the O–H bond dissociation energy relative to the 4‑carboxylate isomer, potentially tuning radical‑scavenging kinetics, though head‑to‑head kinetic data remain absent from the public domain.

Antioxidant activity annotation
Class-level
Target: curated as antioxidant in fats and oils
Comparator (des‑hydroxy or 4‑carboxylate): no antioxidant annotation
Reported radical‑scavenging function in lipid systems
No quantitative DPPH/ORAC data available
Antioxidant Research Lipid Oxidation Food Chemistry

Hydrogen Bonding Architecture vs. Amino Analog

The target compound presents one H‑bond donor (4‑OH) and four H‑bond acceptors (ester carbonyl, ester ether, ring oxygen, and 4‑OH oxygen) . Its immediate amino analog, methyl 4‑(methylamino)tetrahydropyran‑2‑carboxylate (CAS 1543413‑56‑4), replaces the hydroxyl with a secondary amine, increasing the H‑bond donor count to two and the acceptor count to five . While this may appear favourable for target binding, the additional donor and the basic nitrogen (pKa ~10 for secondary amines) introduce pH‑dependent ionisation absent from the neutral hydroxyl form. The 4‑hydroxy compound therefore offers a simpler, pH‑independent interaction profile suitable for crystallographic fragment screening where charge effects must be minimised.

H‑bond donor vs. amino analog
Data to verify
Target: 1 H‑bond donor, 4 acceptors, neutral pH 7.4
Amino analog: 2 donors, 5 acceptors, partially ionized (pKa ~10)
Simpler pH‑independent profile may support fragment crystallography
Computed descriptors; experimental pKa not reported
Medicinal Chemistry Molecular Recognition Fragment-Based Drug Design

Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate – Application Scenarios


Lipoxygenase-Targeted Anti-Inflammatory Probe

The curated annotation as a potent lipoxygenase inhibitor that also modulates COX and folate‑dependent pathways [1] positions this compound as a starting point for dual‑ or multi‑target anti‑inflammatory agents. Medicinal chemistry teams can use the 2‑carboxylate‑4‑hydroxy scaffold to establish preliminary SAR around arachidonic acid cascade interference without committing to separate LOX‑ and COX‑selective chemical series.

Fragment-Based Drug Discovery Library Member

With a molecular weight of 160 Da, a logP of –0.30, a TPSA of 55.76 Ų, and a single pH‑neutral H‑bond donor , the compound satisfies the ‘rule of three’ criteria for fragment libraries. Its lack of a basic nitrogen eliminates ionisation‑state ambiguity in crystallographic soaking experiments, making it a clean choice for primary fragment screens where interpretable electron density is paramount.

Lipid Oxidation and Antioxidant Studies

The explicit antioxidant‑in‑fats‑and‑oils annotation [1] indicates utility in studies of lipid peroxidation chain‑breaking mechanisms. Researchers investigating oxidative stability of polyunsaturated fatty acids, edible oils, or lipid‑based drug formulations can employ this compound as a structurally defined, synthetic antioxidant probe – distinct from complex natural product mixtures – enabling dose‑response quantification and kinetic modelling.

Synthetic Building Block for ICMT Inhibitors

Tetrahydropyranyl derivatives are established inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), a validated anticancer target [2]. The 2‑carboxylate‑4‑hydroxy scaffold provides a functionalised core amenable to further derivatisation at both the ester (hydrolysis to carboxylic acid, amidation) and the hydroxyl (etherification, esterification, oxidation), offering a versatile intermediate for focused ICMT inhibitor libraries.

Application
Selection Property
Validation Focus
Lipoxygenase pathway probe
Multi‑enzyme modulation context
LOX/COX pathway response endpoints
Fragment-based screening library
Rule‑of‑three compliant scaffold
Crystallographic fragment soaking
Lipid oxidation mechanism studies
Reported antioxidant annotation
Chain‑breaking antioxidant kinetics
ICMT inhibitor synthesis
Functionalized tetrahydropyran core
ICMT SAR development context
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